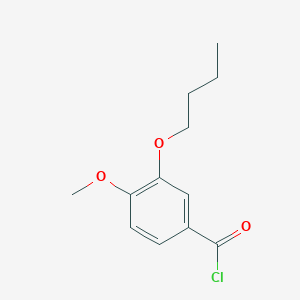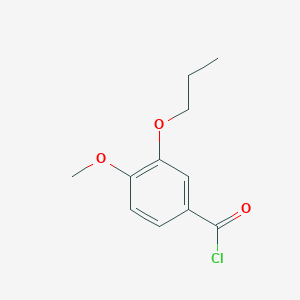
3-n-Butoxy-4-methoxybenzoyl chloride
Overview
Description
3-n-Butoxy-4-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C12H15ClO3 and its molecular weight is 242.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-n-Butoxy-4-methoxybenzoyl chloride has been utilized in the synthesis of various chemical compounds. For example, it reacted with 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to produce corresponding derivatives. These compounds were analyzed using techniques like IR, NMR, and UV spectral data to understand their properties (Yüksek et al., 2008).
- The introduction of methoxy groups into the structure of 4-methoxybenzoyl chloride, a related compound, has been shown to impact its solvolysis rates. This kind of research helps understand the chemical behavior of similar compounds (Park & Kevill, 2011).
Applications in Organic Synthesis
- In organic synthesis, derivatives of 4-methoxybenzoyl chloride, which share a similar structure with this compound, have been used for various syntheses. For instance, in creating benzyl and benzoyl substituted oxime-phosphazenes, demonstrating the compound's versatility in creating novel organic molecules (Çil et al., 2006).
Electrophilic and Nucleophilic Studies
- Studies involving related compounds like 4-methoxybenzoyl chloride have provided insights into electrophilic and nucleophilic reactions in different environments. This information can be crucial for understanding and predicting the reactivity of this compound in various chemical settings (Fernández et al., 2003).
Advanced Material Synthesis
- Compounds structurally related to this compound have been used in the synthesis of advanced materials like polymers. For example, derivatives of 4-methoxybenzoyl chloride have been applied in the creation of new types of hyperbranched polyesters, demonstrating potential applications in materials science (Kricheldorf et al., 1999).
properties
IUPAC Name |
3-butoxy-4-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCJUORMJAFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Fluorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844235.png)
![2-[4-(3,4-Dimethylphenyl)phenyl]ethan-1-amine](/img/structure/B7844243.png)

![3-([1,1'-Biphenyl]-3-yloxy)propan-1-amine](/img/structure/B7844260.png)
![2-[(4-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844266.png)

![2-[(3-Chlorophenyl)methyl-propan-2-ylazaniumyl]acetate](/img/structure/B7844300.png)


